4-METHYLDIPHENYL SULFIDE

Description

The exact mass of the compound Benzene, 1-methyl-4-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

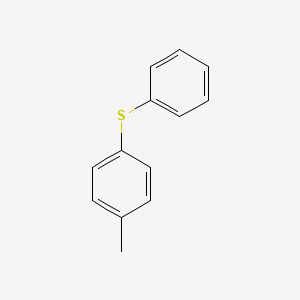

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFPNKPHBCUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190482 | |

| Record name | Benzene, 1-methyl-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-01-2 | |

| Record name | Benzene, 1-methyl-4-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL P-TOLYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Diaryl Sulfide Moiety

An In-Depth Technical Guide to the Synthesis of 4-Methyldiphenyl Sulfide

This guide provides an in-depth exploration of the primary synthetic pathways for this compound, a key structural motif in various biologically active molecules and advanced materials.[1][2] The formation of the aryl C–S bond is a critical transformation in organic synthesis, and this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies, mechanistic underpinnings, and practical considerations for synthesizing this and related diaryl sulfide compounds.

Aryl sulfides are integral components in numerous pharmaceuticals, including antipsychotic agents like Seroquel and novel antibiotics such as nTZDpa.[1] Their prevalence underscores the need for robust and versatile synthetic methods.[2][3] Traditional methods for creating C–S bonds often suffered from harsh conditions and limited functional group tolerance.[3][4] The evolution of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder and more efficient routes.[2][5] This guide focuses on the most prominent and field-proven of these strategies, providing both theoretical causality and practical, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium or copper—is dictated by factors such as cost, substrate scope, and desired reaction conditions.

| Synthesis Method | Typical Reactants | Catalyst System & Key Reagents | General Conditions | Advantages | Limitations |

| Palladium-Catalyzed C-S Coupling | 4-Halotoluene (I, Br) + Thiophenol | Pd(0) or Pd(II) precatalyst, Phosphine Ligand, Base (e.g., K₃PO₄, Cs₂CO₃) | 80-120 °C, Inert Atmosphere | High yields, broad substrate scope, excellent functional group tolerance.[6][7] | Higher cost of palladium and ligands, potential for catalyst poisoning by sulfur compounds.[2][3] |

| Copper-Catalyzed C-S Coupling (Ullmann-Type) | 4-Halotoluene (I, Br) + Thiophenol | Cu(I) salt (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K₂CO₃) | 100-210 °C, Polar Solvents (DMF, NMP) | Lower catalyst cost, effective for specific substrates.[8][9] | Often requires high temperatures, stoichiometric copper, and has a more limited substrate scope than palladium.[9] |

| Nickel-Catalyzed C-S Coupling | 4-Halotoluene (Cl, Br) + Thiophenol | Ni(II) precatalyst, Ligand, Base | Variable, often higher catalyst loading | Cost-effective alternative to palladium, can be effective for aryl chlorides.[7][8] | Can require higher catalyst loadings and longer reaction times.[3] |

| Transition-Metal-Free C-S Coupling | Thiophenol + Diaryliodonium Salt | Acid (e.g., TFA), No Metal Catalyst | 110 °C, Ambient Atmosphere | Avoids transition metals, tolerant of air and moisture, good for nitrogen heterocycles.[4] | Requires pre-functionalized diaryliodonium salts, which may not be readily available.[4] |

Mechanistic Deep Dive & Pathway Visualization

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The two most prevalent metal-catalyzed pathways, Palladium- and Copper-mediated C-S coupling, operate via distinct mechanisms.

Palladium-Catalyzed Buchwald-Hartwig Type C-S Coupling

The Buchwald-Hartwig reaction is a cornerstone of modern C-N, C-O, and C-S bond formation.[6][10] The catalytic cycle involves the interconversion of Pd(0) and Pd(II) species.[7][11] The key to success often lies in the choice of a sterically bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step and enhances catalyst stability and activity.[7][11]

In this pathway, a copper(I) thiolate is often formed in situ. [9][12]This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. [8][13]Subsequent reductive elimination yields the diaryl sulfide product and regenerates the active Cu(I) catalyst. [9]

Field-Proven Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. Safety Precaution: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type)

This protocol leverages a common palladium precatalyst and a bulky phosphine ligand, which is known to provide high yields and broad functional group tolerance. [7][14] Workflow Diagram:

Materials:

-

4-Iodotoluene (1.0 mmol, 218 mg)

-

Thiophenol (1.2 mmol, 132 mg, 123 µL)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Xantphos (0.04 mmol, 23.1 mg)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 276 mg)

-

Degassed Toluene (5 mL)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, potassium carbonate, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. [14]3. Using a syringe, add the degassed toluene, followed by the thiophenol.

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). [15]8. Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a hexanes/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Copper-Catalyzed Synthesis (Ullmann-Type)

This protocol is a modern adaptation of the classic Ullmann reaction, using a ligand to facilitate the coupling under more moderate (though still elevated) temperatures compared to traditional methods. [9][12] Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Thiophenol (1.2 mmol, 132 mg, 123 µL)

-

Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 17.6 mg, 21.5 µL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Dimethylformamide (DMF) (4 mL)

Procedure:

-

Add 4-bromotoluene, potassium carbonate, and copper(I) iodide to a dry reaction tube with a magnetic stir bar.

-

Seal the tube with a septum and purge with argon.

-

Add DMF, thiophenol, and N,N'-dimethylethylenediamine via syringe.

-

Heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [15]8. Filter and concentrate the solution in vacuo.

-

Purify the residue via flash column chromatography to obtain the final product.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with palladium-catalyzed Buchwald-Hartwig type reactions representing the current state-of-the-art due to their high efficiency and broad applicability. [16][17]However, the economic and environmental advantages of copper and nickel catalysis continue to drive research into developing more active and robust catalyst systems based on these earth-abundant metals. [8]Furthermore, emerging strategies such as visible-light photoredox catalysis and other transition-metal-free methods present exciting future avenues, promising milder conditions and novel reactivity for C–S bond formation. [4][5][18]The selection of a specific synthetic pathway will ultimately depend on a careful consideration of substrate availability, functional group compatibility, economic constraints, and scalability requirements.

References

- Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.

- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.

- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)

- Buchwald–Hartwig amin

- Cross-Coupling C

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis.

- C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes.

- Ullmann condens

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.

- Transition metal catalyzed synthesis of aryl sulfides. PubMed.

- Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox c

- Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI.

- Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. University of Michigan.

- Ullmann coupling reaction of iodobenzene with thiophenol.

- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methylbiphenyl. Benchchem.

- Ullmann Reaction. Organic Chemistry Portal.

Sources

- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal catalyzed synthesis of aryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition Metal Catalyzed Synthesis of Aryl Sulfides [mdpi.com]

- 4. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]

- 5. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. クロスカップリング反応用触媒 [sigmaaldrich.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldiphenyl Sulfide

Abstract

This compound, also known as phenyl p-tolyl sulfide, is an organosulfur compound with significant applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the structural, physical, spectral, and reactive properties of this compound, supported by experimental protocols and theoretical insights.

Introduction

This compound (CAS No. 3699-01-2) is an aromatic sulfide characterized by a sulfur atom bridging a phenyl and a p-tolyl group. Its structure imparts a unique combination of properties that make it a valuable intermediate in various chemical transformations. The presence of the sulfur atom and the aromatic rings allows for a range of chemical modifications, making it a versatile scaffold in the synthesis of novel compounds. This document aims to be a comprehensive resource for professionals working with this compound, providing detailed information on its fundamental characteristics.

Molecular and Structural Properties

The structural attributes of a molecule are the foundation of its chemical behavior. Understanding the molecular weight, formula, and arrangement of atoms in this compound is the first step in predicting its reactivity and physical properties.

Table 1: Molecular and Structural Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂S | [1] |

| Molecular Weight | 200.3 g/mol | [1] |

| CAS Number | 3699-01-2 | [1][2] |

| Synonyms | Phenyl p-tolyl sulfide, 1-Methyl-4-(phenylthio)benzene | [3] |

| InChI | InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | [1] |

| InChIKey | CPZFPNKPHBCUOB-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(Sc2ccccc2)cc1 |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental setups, including its handling, storage, and use in reactions.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, light yellow to brown liquid | [3] |

| Melting Point | 16 °C | [3] |

| Boiling Point | 311.5 °C | [3] |

| Density | 1.09 g/cm³ | [3] |

| Refractive Index | 1.6190-1.6230 | [3] |

| Flash Point | 16 °C | [3] |

| Solubility | Soluble in many organic solvents. |

Solubility Profile

Spectral Data and Characterization

Spectroscopic techniques are indispensable for the identification and characterization of chemical compounds. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.3 ppm. The aromatic protons will appear as multiplets in the range of 7.1-7.5 ppm. The integration of these signals will correspond to the 3 protons of the methyl group and the 9 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the region of 125-140 ppm. The exact chemical shifts will be influenced by the substitution pattern and the electronic effects of the sulfide linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 200. Fragmentation patterns will likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-S bonds.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is centered around the sulfur atom and the two aromatic rings.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common transformation for sulfides and provides access to compounds with different electronic and physical properties.[4][5]

-

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide in acetic acid.[4]

-

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone.

Sources

An In-Depth Technical Guide to 4-Methyldiphenyl Sulfide: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-methyldiphenyl sulfide, a key organic scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental characteristics, modern synthetic strategies, and its significant role as a structural motif in pharmacologically active agents.

Introduction and Compound Identification

The diaryl sulfide linkage is a prevalent and vital structural motif in a multitude of pharmaceutical compounds and functional materials.[1] This guide focuses specifically on this compound.

It is crucial to distinguish this compound from a similarly named but structurally distinct compound, 4-benzoyl-4′-methyldiphenyl sulfide. The latter is a photoinitiator used in polymer chemistry and possesses a benzoyl group, which significantly alters its properties and applications.[2]

This compound:

-

Synonyms: Phenyl p-tolyl sulfide, 1-Methyl-4-(phenylthio)benzene[5]

-

Structure:

(Note: This is a placeholder image. A proper chemical structure diagram would be here.)

(Note: This is a placeholder image. A proper chemical structure diagram would be here.)

4-Benzoyl-4′-methyldiphenyl sulfide:

-

CAS Number: 83846-85-9[2]

-

Structure: Contains an additional benzoyl group (-C(=O)Ph) attached to one of the phenyl rings.

This guide will exclusively focus on the non-benzoylated compound, This compound (CAS 3699-01-2) .

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and drug design. The thioether linkage and the aromatic rings dictate its solubility, reactivity, and metabolic profile.

| Property | Value | Source(s) |

| CAS Number | 3699-01-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂S | [4] |

| Molecular Weight | 200.30 g/mol | [4] |

| Appearance | Clear light yellow to light red liquid | [5] |

| Melting Point | 16 °C | [5] |

| Boiling Point | 311.5 °C | [5] |

| Density | 1.09 g/cm³ | [5] |

| Refractive Index | 1.6190-1.6230 | [5] |

| InChI | InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | [4] |

| SMILES | Cc1ccc(Sc2ccccc2)cc1 |

Synthesis of this compound and Related Diaryl Sulfides

The formation of the carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. Modern synthetic chemistry offers several robust methods for the construction of diaryl sulfides, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile.[6] These methods have largely superseded classical approaches like the Ullmann condensation, which often required harsh reaction conditions.[7][8]

Key Synthetic Strategies

-

Palladium-Catalyzed C-S Coupling: This is a highly efficient method for coupling aryl halides or triflates with thiols. It is known for its broad substrate scope and high yields.[6]

-

Copper-Catalyzed C-S Coupling (Ullmann-type): While traditional Ullmann reactions were demanding, modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions.[8][9]

-

Nickel-Catalyzed C-S Coupling: Nickel catalysts have also been effectively used for the formation of C-S bonds, sometimes offering different reactivity and cost advantages over palladium.[9]

The choice of catalyst, ligand, base, and solvent is critical and is determined by the specific substrates and desired outcome. The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate, and concluding with reductive elimination to yield the diaryl sulfide and regenerate the catalyst.[9]

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative, detailed protocol for the synthesis of this compound via a palladium-catalyzed C-S cross-coupling reaction. This protocol is based on well-established methodologies in the field.[6][9]

Reaction: Iodobenzene + 4-Thiocresol → this compound

Materials:

-

Iodobenzene

-

4-Thiocresol (p-thiocresol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq), 4-thiocresol (1.2 eq), and anhydrous, degassed toluene. Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Add iodobenzene (1.0 eq) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

-

Ligand (Xantphos): Bulky electron-rich phosphine ligands like Xantphos are crucial for facilitating the oxidative addition and reductive elimination steps in the catalytic cycle, thereby increasing reaction efficiency.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the thiol, forming the reactive thiolate nucleophile.

-

Solvent (Toluene): A non-polar, high-boiling solvent is suitable for this type of reaction, allowing for the necessary reaction temperatures to be reached.

Synthetic Workflow Diagram

Caption: Palladium-catalyzed C-S cross-coupling workflow.

Role and Application in Drug Development

The thioether moiety is a key structural feature in numerous FDA-approved drugs.[10][11] Its presence can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall pharmacokinetic properties.

The Thioether as a Pharmacophore

The diaryl sulfide core, as seen in this compound, is a versatile scaffold in medicinal chemistry. The sulfur atom can act as a hydrogen bond acceptor and its non-bonding electrons can participate in various interactions with biological targets. Furthermore, the thioether linkage provides a flexible yet stable connection between two aromatic rings, which is often crucial for optimal positioning within a receptor's binding pocket.

The diaryl sulfide structure is found in drugs across various therapeutic areas, including:

-

Antipsychotics: For example, the atypical antipsychotic quetiapine (Seroquel) features a dibenzothiazepine core, which includes a diaryl sulfide linkage.[10]

-

Anti-HIV Agents: The protease inhibitor nelfinavir (Viracept) contains a thioether group.[1]

-

Anticancer Agents: Researchers have synthesized and evaluated diaryl sulfide derivatives for their potential as selective anti-breast-cancer agents, with some compounds showing potent inhibition of cancer cell proliferation.[12]

Metabolic Considerations

A critical aspect of the thioether group in drug design is its susceptibility to oxidation. In vivo, the sulfur atom can be oxidized by cytochrome P450 enzymes to form the corresponding sulfoxide and, subsequently, the sulfone.[13]

Metabolic Pathway: Thioether (Sulfide) → Sulfoxide → Sulfone

This metabolic transformation can have several consequences:

-

Altered Pharmacokinetics: The oxidation increases the polarity of the molecule, which can affect its solubility, distribution, and rate of excretion.

-

Modulated Activity: The sulfoxide and sulfone metabolites may have different biological activities and binding affinities compared to the parent drug.

-

ROS-Responsive Drug Delivery: This oxidative sensitivity has been harnessed in drug delivery systems, where thioether-containing polymers are designed to release their therapeutic payload in environments with high levels of reactive oxygen species (ROS), such as tumor microenvironments.[13]

Conceptual Relationship in Drug Design

Caption: Influence of the diaryl sulfide core on drug properties.

Conclusion

This compound is more than a simple organic chemical; it represents a fundamental building block in the design and synthesis of complex, biologically active molecules. Its straightforward synthesis through modern cross-coupling reactions, combined with the favorable physicochemical and metabolic properties conferred by the diaryl sulfide moiety, ensures its continued relevance in the field of drug discovery and development. A thorough understanding of its synthesis and properties is, therefore, essential for scientists aiming to innovate in this space.

References

-

ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. Retrieved from [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. Available from [Link]

-

Acmec Biochemical. (n.d.). 3699-01-2[this compound]. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

参比制剂. (n.d.). 3699-01-2|this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Bentham Science. (2021). Thioethers: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Cross-Coupling for the Construction of Diaryl Sulfides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Disulfide, diphenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. Retrieved from [Link]

-

Mitchell, H. J., & Bar-Haim, G. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 17(10), 11438–11453. Available from [Link]

-

MDPI. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

-

De Wit, M. A., et al. (2014). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 15(7), 2605–2614. Available from [Link]

-

The Journal of Organic Chemistry. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Retrieved from [Link]

-

Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Available from [Link]

-

ResearchGate. (n.d.). Representative thioether‐containing drugs and bioactive compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenyl sulfide. Retrieved from [Link]

-

Smith, A. B., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2533–2542. Available from [Link]

-

ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis[2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl) ethoxy] diphenyl sulfurane. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

Eurekaselect. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzoyl-4'-methyldiphenyl sulfide | CymitQuimica [cymitquimica.com]

- 3. This compound | 3699-01-2 [chemicalbook.com]

- 4. 3699-01-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 4-Methyldiphenyl Sulfide in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-methyldiphenyl sulfide, a thioether of significant interest in organic synthesis and drug discovery. While specific quantitative solubility data is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to offer a robust predictive framework and a practical approach for its determination. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and actionable methodologies for the effective use of this compound in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as 1-methyl-4-(phenylthio)benzene, is an aromatic thioether with the chemical structure C₁₃H₁₂S. It is characterized as a clear, light yellow to brown liquid with a melting point of 16 °C and a boiling point of 311.5 °C[1][2]. The presence of the sulfur-containing functional group is of particular importance in medicinal chemistry, as thioethers are common scaffolds in a wide array of pharmaceuticals[3]. Understanding the solubility of this compound is paramount for its application in chemical reactions, purification processes, and formulation development, where the solvent choice dictates reaction kinetics, product yield, and the ultimate bioavailability of a potential drug candidate.

The structural features of this compound—two aromatic rings and a polarizable sulfur atom—confer upon it a largely non-polar character with some capacity for weak polar interactions. This duality governs its miscibility with a range of organic solvents and is the central focus of this guide.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂S | [2] |

| Molecular Weight | 200.3 g/mol | [2] |

| Appearance | Clear light yellow to brown liquid | [1][2] |

| Melting Point | 16 °C | [1][2] |

| Boiling Point | 311.5 °C | [1][2] |

| Density | 1.09 g/mL | [1] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent[4]. This principle is predicated on the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions to consider are:

-

Van der Waals Forces: As a molecule with a significant non-polar surface area from its two phenyl rings, London dispersion forces are the predominant intermolecular interactions. These forces are strongest with non-polar solvents.

-

Dipole-Dipole Interactions: The sulfur atom introduces a degree of polarity to the molecule, allowing for weak dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors and is a very weak hydrogen bond acceptor. Therefore, its solubility in polar protic solvents that rely heavily on hydrogen bonding is expected to be limited.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This is further supported by the known solubility of its structural analogs, diphenyl sulfide and toluene. Diphenyl sulfide is reported to be soluble in non-polar solvents like benzene and diethyl ether, and also in hot alcohol, while being insoluble in water[5][6][7][8]. Toluene is miscible with a wide array of organic solvents including ethanol, benzene, diethyl ether, and acetone[4][9][10][11].

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Key molecular interactions governing the solubility of this compound.

Predicted Solubility Profile

Based on the theoretical framework, the following table provides a predicted solubility profile for this compound in a range of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-Polar | High | Strong van der Waals interactions between the aliphatic chain of hexane and the aromatic rings of the solute. |

| Toluene | Non-Polar (Aromatic) | Very High / Miscible | "Like dissolves like" principle is strongly applicable due to similar aromatic structures, leading to strong π-π stacking and van der Waals forces. |

| Diethyl Ether | Non-Polar | High | The non-polar character of the ethyl groups and the ability to engage in weak dipole-dipole interactions facilitate dissolution. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can induce a dipole in this compound, leading to favorable dipole-induced dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, with a slightly higher polarity that can engage in dipole-dipole interactions with the sulfide group. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact with the polarizable sulfur atom of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate | A balance of polar and non-polar characteristics allows for reasonable solvation. |

| Ethanol | Polar Protic | Moderate | The ethyl group of ethanol has non-polar character that can interact with the phenyl rings, but the strong hydrogen bonding network of ethanol is disrupted, limiting solubility. Solubility is expected to increase with temperature. |

| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, but with a more dominant and disruptive hydrogen bonding network, leading to lower solubility. |

| Water | Polar Protic | Very Low / Insoluble | The highly polar and strong hydrogen bonding nature of water is incompatible with the largely non-polar structure of this compound. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination of solubility is essential. The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The following diagram provides a visual representation of the shake-flask experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for 24 to 48 hours. This duration is typically sufficient to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the principles of intermolecular forces and data from analogous compounds, a predictive framework for its solubility has been established. For researchers requiring precise quantitative data, a detailed, step-by-step protocol for the gold-standard shake-flask method has been provided. A thorough understanding of the solubility of this compound is critical for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

-

Wikipedia. Toluene. [Link]

-

Solubility of Things. Toluene. [Link]

-

Britannica. Toluene. [Link]

-

Sciencemadness Wiki. Toluene. [Link]

-

Wikipedia. Diphenyl sulfide. [Link]

-

ChemBK. Diphenyl sulphide. [Link]

-

Qingdao Scienoc Chemical Co., Ltd. what is diphenyl sulfide?. [Link]

-

PubChem. Toluene. [Link]

-

chemeurope.com. Diphenyl disulfide. [Link]

-

NIST. di(4-methylphenyl) sulfide. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

NASA Technical Reports Server. Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. [Link]

-

ResearchGate. Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. [Link]

-

PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

Sources

- 1. This compound CAS#: 3699-01-2 [m.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 8. what is diphenyl sulfide? [scienoc.com]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. Toluene | Solvent, Organic Chemistry, Benzene | Britannica [britannica.com]

- 11. Toluene - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldiphenyl Sulfide

Introduction: The Significance of 4-Methyldiphenyl Sulfide in Pharmaceutical Development

This compound, also known as phenyl p-tolyl sulfide, is an organosulfur compound that holds a significant position in the landscape of pharmaceutical synthesis. Its diaryl sulfide scaffold is a recurring motif in a multitude of biologically active molecules. The unique physicochemical properties of this structural class, including metabolic stability and the ability to modulate receptor binding, make them attractive building blocks for medicinal chemists.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, critical parameters for its purification, handling, and scale-up in a research and drug development setting. We will delve into the theoretical underpinnings of these physical constants, present established experimental values, and provide detailed, field-proven protocols for their accurate determination. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

The accurate determination of a compound's physical properties is a cornerstone of chemical research and development. These constants not only confirm the identity and purity of a substance but also inform process parameters for synthesis, purification, and formulation.

Summary of Physical Constants

The key physical properties of this compound (CAS No: 3699-01-2) are summarized in the table below. These values are critical for designing appropriate experimental conditions, such as distillation for purification or setting reaction temperatures.

| Property | Value | Source |

| Melting Point | 16 °C | [1] |

| Boiling Point | 311.5 °C | [1][2] |

| Density | 1.09 g/cm³ | [1][2] |

| Refractive Index | 1.6190-1.6230 | [1][2] |

| Molecular Formula | C₁₃H₁₂S | [3] |

| Molecular Weight | 200.3 g/mol | [2] |

The relatively low melting point indicates that this compound can exist as a solid or a liquid at or near ambient temperature, a crucial consideration for storage and handling. The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.

The Diaryl Sulfide Moiety: A Privileged Scaffold in Medicinal Chemistry

The diaryl sulfide structure is a key pharmacophore found in numerous therapeutic agents. These compounds are explored for a wide range of applications due to their biological activities, including their use in the development of treatments for cancer, infectious diseases, and neurological disorders. The sulfur atom in various oxidation states (sulfide, sulfoxide, sulfone) plays a critical role in the pharmacological profile of these molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Fenofibrate . Fenofibrate is a widely prescribed lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. The synthesis of fenofibrate involves the incorporation of the p-tolylthio moiety, for which this compound can serve as a precursor. The diaryl sulfide structure is integral to the molecule's interaction with its biological target, the peroxisome proliferator-activated receptor alpha (PPARα).

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These protocols are designed to be self-validating by emphasizing purity assessment and precise measurement.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity. Given that the melting point of this compound is 16 °C, this determination would need to be performed using a cooling bath.

Protocol:

-

Sample Preparation: A small amount of solid this compound is finely powdered. A capillary tube, sealed at one end, is tapped gently into the powder to pack a small sample (2-3 mm in height) into the bottom.

-

Apparatus Setup: The packed capillary tube is attached to a calibrated thermometer. The assembly is then placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample. For a substance with a melting point near room temperature, a cooling bath (e.g., an ice-water or ice-salt bath) would be used to first solidify the sample and then allow it to slowly warm.

-

Determination: The temperature of the apparatus is slowly increased (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure sample, this range should be narrow (≤ 1 °C).

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for the determination of a compound's melting point.

Boiling Point Determination: Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp and constant boiling point is indicative of a pure compound. Due to the high boiling point of this compound (311.5 °C), determination at atmospheric pressure requires high temperatures. A microscale method is often preferred to minimize the amount of substance needed and to ensure uniform heating.

Protocol:

-

Apparatus Setup: A small amount of liquid this compound (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a high-temperature bath (e.g., silicone oil or a sand bath). The heating should be gradual and controlled.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. The temperature is recorded at this exact moment. This is the temperature at which the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: Since boiling points are pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), a correction should be applied to normalize the boiling point to standard pressure.

Diagram: Logic for Boiling Point Measurement

Caption: The relationship between vapor pressure and atmospheric pressure during boiling point determination.

Conclusion

A thorough understanding and precise determination of the melting and boiling points of this compound are fundamental for its effective use in research and pharmaceutical development. These physical constants are not merely data points but are critical parameters that guide purification strategies, ensure the quality and purity of synthetic intermediates, and ultimately contribute to the successful development of novel therapeutics. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for handling and characterizing this important diaryl sulfide.

References

Navigating the Data Deficit: A Toxicological Assessment of 4-Methyldiphenyl Sulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Uncharted Territory

In the landscape of chemical safety and toxicological assessment, it is not uncommon to encounter compounds for which there is a significant deficit of empirical data. 4-Methyldiphenyl sulfide stands as a case in point. A thorough review of publicly available scientific literature and safety data reveals a conspicuous absence of dedicated toxicological studies for this specific molecule. This guide, therefore, deviates from a conventional data summary. Instead, it aims to provide a comprehensive framework for approaching the toxicological evaluation of this compound, drawing upon established principles of toxicology, metabolic pathways of analogous structures, and the limited data available for structurally related compounds. For the purpose of this guide, we will also briefly touch upon the available data for a related but distinct compound, 4-Benzoyl-4'-methyldiphenyl sulfide, to highlight the importance of precise chemical identification in toxicological assessment.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: 1-Methyl-4-(phenylthio)benzene

-

CAS Number: 719-85-7

-

Molecular Formula: C₁₃H₁₂S

-

Molecular Weight: 200.30 g/mol

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is scarce, predictive models can provide initial estimates for parameters such as logP (octanol-water partition coefficient), water solubility, and vapor pressure. A higher logP value would suggest a greater potential for bioaccumulation.

A Note on a Related Compound: 4-Benzoyl-4'-methyldiphenyl sulfide

It is crucial to distinguish this compound from the similarly named 4-Benzoyl-4'-methyldiphenyl sulfide (CAS 83846-85-9). This compound, a photoinitiator used in polymer chemistry, has some, albeit limited, available data.[1][2] Safety Data Sheets (SDS) for 4-Benzoyl-4'-methyldiphenyl sulfide often state that its toxicological properties have not been thoroughly investigated.[3] However, an aggregated GHS classification from multiple notifications to the ECHA C&L Inventory indicates it is considered harmful if swallowed.[4] Some ecotoxicological data is available, including:

-

LC50 (Oncorhynchus mykiss - fish) > 0.044 mg/L (96 h)[5]

-

EC50 (Daphnia magna) > 0.01 mg/L (48 h)[5]

-

EC50 (Pseudokirchneriella subcapitata - algae) > 0.001 mg/L (72 h)[5]

This information, while not directly applicable to this compound, underscores that even sparsely studied compounds can present hazards.

Predicted Metabolic Pathways and Toxicological Endpoints of Concern

In the absence of direct experimental data, we can predict potential metabolic pathways for this compound based on its chemical structure—an aryl sulfide. The metabolism of such compounds is a critical determinant of their toxicity.

Predicted Metabolism

The primary routes of metabolism for aryl sulfides are anticipated to involve oxidation of the sulfur atom and hydroxylation of the aromatic rings. The flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzyme systems are the key players in these transformations.[6]

-

S-Oxidation: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone. This is a common metabolic pathway for xenobiotic sulfides.[6] Studies on analogous compounds like 4-chlorophenyl methyl sulfide have shown that it is oxidized to its sulfoxide and sulfone derivatives.[7][8] The sulfone, in particular, can be more persistent and may exhibit different toxicological properties than the parent sulfide.[7]

-

Aromatic Hydroxylation: The phenyl and tolyl rings can undergo hydroxylation, mediated primarily by CYP enzymes. The position of hydroxylation can influence the subsequent metabolic steps and the biological activity of the resulting metabolites.

-

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

The following diagram illustrates the predicted metabolic pathway for this compound.

Caption: Predicted metabolic pathway of this compound.

Toxicological Endpoints of Concern

Based on the structure and potential metabolites, the following toxicological endpoints would be of primary concern in a comprehensive evaluation:

-

Hepatotoxicity: The liver is the primary site of metabolism for xenobiotics, and reactive metabolites can lead to liver injury.

-

Genotoxicity: Aromatic compounds and their metabolites should be assessed for their potential to damage DNA.

-

Dermal and Respiratory Irritation: Depending on the physicochemical properties, the compound may cause irritation upon direct contact.

-

Systemic Toxicity: Following absorption, the compound and its metabolites could distribute to various organs and exert systemic toxic effects. The central nervous system can be a target for lipophilic compounds.

A Roadmap for Toxicological Evaluation: Proposed Experimental Protocols

To address the current data gap, a structured toxicological evaluation of this compound is necessary. The following outlines a standard testing strategy, progressing from in vitro and acute studies to more complex repeat-dose and specialized assays.

Step 1: In Vitro Genotoxicity Assessment

Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which is a critical indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Dose Range: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. The main assay should include at least five analysable concentrations.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Step 2: Acute Toxicity Studies

Rationale: To determine the short-term toxicity of a single or multiple doses administered over a short period. This helps in classifying the substance for hazard and in dose selection for further studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Species: Typically conducted in female rats.

-

Dose Administration: A single animal is dosed at a step below the best estimate of the LD50.

-

Observation: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Endpoint: The test is concluded when one of the stopping criteria is met, and the LD50 is calculated using maximum likelihood methods.

-

Clinical Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded, and a gross necropsy is performed on all animals.

Step 3: Repeated Dose Toxicity Studies

Rationale: To evaluate the effects of repeated exposure over a longer period (e.g., 28 or 90 days). This provides information on target organs, the potential for accumulation, and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

-

Species: Rat is the preferred species.

-

Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

-

Dose Administration: The test substance is administered daily by gavage for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive list of tissues is conducted.

The workflow for a foundational toxicological assessment is depicted below.

Caption: A stepwise workflow for the toxicological evaluation of this compound.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. This guide serves not as a definitive repository of data, but as a call to action and a strategic framework for researchers and drug development professionals. The predictive metabolic pathways and the proposed tiered testing strategy provide a scientifically grounded approach to systematically evaluate the potential hazards of this compound. As new data is generated through the rigorous application of these and other toxicological methods, a clearer picture of the safety profile of this compound will emerge, enabling informed risk assessment and ensuring the safety of its potential applications.

References

-

HPC Standards. (n.d.). 4-Benzoyl 4'-methyldiphenyl sulfide. Retrieved from [Link]

- Bakke, J. E., Gustafsson, J. Å., & Gustafsson, B. E. (1983). Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep.

- Cashman, J. R. (1995). Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase. Xenobiotica, 25(7), 737-745.

-

Bakke, J. E., Gustafsson, J. Å., & Gustafsson, B. E. (1983). Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep. PubMed. Retrieved from [Link]

Sources

- 1. 4-Benzoyl-4'-methyldiphenyl sulfide | 83846-85-9 | FB18243 [biosynth.com]

- 2. 4-Benzoyl-4'-methyldiphenyl sulfide | CymitQuimica [cymitquimica.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep | Semantic Scholar [semanticscholar.org]

- 8. Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-Methyldiphenyl Sulfide

Introduction

4-Methyldiphenyl sulfide (CAS RN: 3699-01-2), also known by its synonyms Phenyl p-tolyl sulfide and 1-methyl-4-(phenylthio)benzene, is a diaryl sulfide compound utilized as a key intermediate in various organic synthesis pathways, including in the pharmaceutical and polymer industries.[1][2] Its molecular structure, consisting of a sulfide linkage between a phenyl and a tolyl group, imparts specific chemical properties that, while valuable in synthesis, also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing a comprehensive overview of the known hazards of this compound and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

A critical first step in the safe management of any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard statements.

GHS Hazard Classification:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Warning | |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life.[3] | Warning | |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[3] | Warning |

It is imperative to note that while these classifications provide a foundational understanding of the risks, the toxicological properties of this compound have not been fully investigated.[4] Data regarding chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable.[4] This lack of comprehensive data underscores the importance of treating this compound with a high degree of caution and adhering to the principle of minimizing all potential exposures.

Physicochemical Properties and Their Safety Implications

The physical and chemical characteristics of a substance are intrinsically linked to its potential hazards. A summary of the known properties of this compound is provided below.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂S | [5] |

| Molecular Weight | 200.3 g/mol | [5] |

| Appearance | Clear light yellow to brown liquid | [1] |

| Melting Point | 16 °C | [1] |

| Boiling Point | 311.5 °C | [1] |

| Density | 1.09 g/cm³ | [1] |

| Flash Point | 16 °C (Note: This value from a single source appears unusually low for the given boiling point and requires careful consideration. Treat the compound as flammable.) | [1] |

| Solubility | Insoluble in water.[4] | [4] |

The reported low flash point, if accurate, indicates a significant fire hazard, especially given that the substance is a liquid at room temperature.[1] Therefore, all work should be conducted in the absence of ignition sources. Its insolubility in water has implications for both firefighting and environmental remediation in the event of a spill.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

Engineering Controls

The primary method for controlling exposure to this compound is to handle it in a well-ventilated area.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood to minimize the inhalation of any vapors.

-

Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[6] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile gloves may offer adequate splash protection, but they should be changed immediately upon any sign of contamination. For prolonged handling or immersion, gloves with a higher level of chemical resistance, such as Viton® or laminate gloves, should be considered. Always inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.

-

Additional Protection: For larger scale operations, impervious clothing such as a chemical-resistant apron or coveralls may be necessary.[6]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training.

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposures.

Handling

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[6]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools for all transfers and manipulations.[6]

-

Grounding: For larger quantities, ensure that all equipment is properly grounded to prevent the buildup of static electricity.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Store away from strong oxidizing agents.[4]

-

Segregation: Do not store with incompatible materials or near food and drink.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Cleanup: Wearing the appropriate PPE, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable detergent and water.

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

Caption: Workflow for responding to a this compound spill.

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[8]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect waste in a dedicated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that presents moderate acute hazards, including skin and eye irritation, and potential harm if swallowed. It is also classified as very toxic to aquatic life with long-lasting effects. A significant knowledge gap exists regarding its chronic toxicity. Therefore, a cautious and well-informed approach to its handling is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed safety protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with the use of this compound and ensure a safe laboratory environment.

References

-

CP Lab Safety. (n.d.). Phenyl p-Tolyl Sulfide, 25g, Each. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 3699-01-2[this compound]. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 4-((Phenylthio)methyl)benzoic acid. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Chemical Safety. (n.d.). chemical label PHENYL P-TOLYL SULFIDE. Retrieved from [Link]

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemical-label.com [chemical-label.com]

- 4. fishersci.com [fishersci.com]

- 5. 3699-01-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. 4-Methyl diphenyl sulfide, CasNo.3699-01-2 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 7. Supplementary Exposure Limits | NIOSH | CDC [cdc.gov]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to 4-Methyldiphenyl Sulfide and its Benzoyl Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyldiphenyl sulfide, more systematically known as phenyl p-tolyl sulfide, and a commercially significant derivative, 4-benzoyl-4'-methyldiphenyl sulfide. This document delves into their chemical properties, synthesis methodologies, key applications, and safety considerations, offering field-proven insights for professionals in research and development.

Part 1: Phenyl p-Tolyl Sulfide (this compound)

Phenyl p-tolyl sulfide is an organosulfur compound that serves as a valuable intermediate in various chemical syntheses.[1] Its structural simplicity belies its utility in the construction of more complex molecules.

Core Properties and Data

The fundamental physicochemical properties of phenyl p-tolyl sulfide are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value |

| Molecular Formula | C₁₃H₁₂S[2][3] |

| Molecular Weight | 200.30 g/mol [2][4] |

| CAS Number | 3699-01-2[2][3] |

| Appearance | Clear light yellow to brown liquid[5] |

| Boiling Point | 312 °C[2] |

| Melting Point | 16 °C[5] |

| Density | 1.09 g/cm³[5] |

| Refractive Index | 1.6190-1.6230[5] |

Synthesis Workflow